1-(Boc-amino)-4-oxocyclohexanecarboxylic acid
Overview
Description
1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexane ring with a carboxylic acid and a ketone functional group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest due to its utility in peptide synthesis and other organic transformations.
Scientific Research Applications
1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
Target of Action
The primary target of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protective group for these amino functions during synthetic reactions .
Mode of Action
The compound interacts with its targets through a process known as Boc-protection . This involves the conversion of the amino function to a tert-butyl carbamate (Boc) under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .
Biochemical Pathways
The Boc-protection process affects the biochemical pathways involving the synthesis of multifunctional targets, especially in peptide chemistry . The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis .
Pharmacokinetics
The boc group is known to be cleaved under anhydrous acidic conditions , which could potentially influence the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of Boc-protected amines and amino acids . These protected compounds can be used in further synthetic reactions, and the Boc group can be removed under specific conditions . This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the Boc group is stable under a wide range of pH conditions . Additionally, certain catalysts, such as perchloric acid adsorbed on silica-gel (HClO4–SiO2), can enhance the compound’s action by facilitating chemoselective N-tert-butoxycarbonylation of amines at room temperature and under solvent-free conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(Boc-amino)-4-oxocyclohexanecarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it a useful protecting group in multi-step synthesis processes . The compound interacts with various enzymes and proteins during these processes. For example, it can be used as a substrate for peptidases that cleave the Boc group, allowing the amino group to participate in further reactions . Additionally, the compound may interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
This compound can influence various cellular processes. Its presence in cells can affect cell signaling pathways by modifying the availability of amino groups for protein synthesis . This can lead to changes in gene expression and cellular metabolism, as the compound may alter the synthesis of key regulatory proteins . Furthermore, the compound’s interactions with cellular enzymes can impact metabolic pathways, potentially leading to shifts in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The Boc group can be cleaved by specific enzymes, releasing the free amino group to participate in biochemical reactions . This cleavage can activate or inhibit enzymes, depending on the context of the reaction. Additionally, the compound can bind to specific biomolecules, altering their structure and function . These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, the Boc group may degrade, leading to the release of the free amino group and subsequent changes in the compound’s activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can influence cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Toxic or adverse effects may be observed at very high doses, including disruptions in cellular homeostasis and potential toxicity to specific organs . These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes that cleave the Boc group, releasing the free amino group for further reactions . This can affect metabolic flux and the levels of various metabolites within the cell . Additionally, the compound may interact with cofactors that facilitate its incorporation into larger biomolecules, such as peptides and proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These proteins help to localize the compound to specific cellular compartments, where it can exert its effects. The compound’s distribution can also be influenced by its interactions with other biomolecules, which can affect its localization and accumulation within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete protection of the amino group while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: NaBH4, LiAlH4
Substitution: TFA, HCl
Major Products:
Oxidation: 1-(Boc-amino)-4-carboxycyclohexanecarboxylic acid
Reduction: 1-(Boc-amino)-4-hydroxycyclohexanecarboxylic acid
Substitution: 4-oxocyclohexanecarboxylic acid.
Comparison with Similar Compounds
- 1-(Boc-amino)cyclopentanecarboxylic acid
- 1-(Boc-amino)cyclohexanecarboxylic acid
- 1-(Boc-amino)cycloheptanecarboxylic acid
Comparison: 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid functional group on the cyclohexane ring. This dual functionality allows for a wider range of chemical transformations compared to similar compounds that may only have one functional group. The presence of the Boc-protected amino group further enhances its utility in synthetic chemistry .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h4-7H2,1-3H3,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRYGIDGYXKHNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646966 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285996-76-1 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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